N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-3-1-2-10(8-12)13(17)4-6-16-14(18)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFPOWSRQXTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, furan-3-carboxylic acid, and a suitable amine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with a suitable reagent to introduce the hydroxypropyl group.
Cyclization: The intermediate is then subjected to cyclization conditions to form the furan ring.
Amidation: The final step involves the amidation reaction, where the furan-3-carboxylic acid is reacted with the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can yield an alcohol.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Chlorophenyl substituent : A phenyl group substituted with a chlorine atom, enhancing its lipophilicity.
- Hydroxypropyl group : Contributing to its solubility and potential interactions with biological targets.
- Carboxamide group : Implicated in hydrogen bonding and interaction with biological macromolecules.
This unique arrangement of functional groups may confer distinct chemical and biological properties compared to other similar compounds.
The biological activity of this compound is believed to involve several mechanisms:
- Binding to Specific Receptors : The compound may modulate biological pathways by interacting with various receptors, influencing cellular signaling processes.
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways critical for cell survival and proliferation.
- Interaction with DNA/RNA : The compound could influence gene expression by interacting with nucleic acids, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 12.50 | Induction of apoptosis |
| NCI-H460 (lung) | 32.00 | Cell cycle arrest |
| Hep-2 (laryngeal) | 0.74 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Studies suggest it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive evaluation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on the MCF7 cell line reported an IC50 value of 12.50 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .
- Another investigation noted that this compound induced autophagy in NCI-H460 cells without triggering apoptosis, suggesting a unique mechanism of action .
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including (i) formation of the furan-3-carboxamide backbone via coupling reactions (e.g., using carbodiimide activators) and (ii) introducing the 3-(3-chlorophenyl)-3-hydroxypropyl chain through nucleophilic substitution or condensation. Key optimization parameters include:
- Temperature : Elevated temperatures (~80–100°C) for amide bond formation to enhance reaction rates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to reduce side reactions and improve regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) for solubility and stability of intermediates .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify protons and carbons in the chlorophenyl, hydroxypropyl, and furan moieties. Aromatic protons typically appear at δ 7.2–7.8 ppm, while hydroxypropyl protons resonate at δ 1.8–3.5 ppm .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.769 Å, β = 101.934°) confirm spatial arrangement and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC variations) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using CLSI guidelines .
- Purity : HPLC with C18 columns (≥95% purity) to eliminate confounding impurities .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to proposed targets (e.g., enzymes like cyclooxygenase-2) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., binding free energy calculations for furan-carboxamide derivatives) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide structural modifications .
Q. How do steric and electronic effects of the 3-chlorophenyl group influence reactivity in derivatization reactions?
- Methodological Answer :
- Steric Effects : The chloro substituent at the meta position creates steric hindrance, slowing nucleophilic attacks on the aromatic ring. Use bulky bases (e.g., LDA) to direct reactions to less hindered sites .
- Electronic Effects : The electron-withdrawing Cl group deactivates the phenyl ring, reducing electrophilic substitution rates. Activate intermediates via Friedel-Crafts acylation with AlCl .
Q. What crystallization strategies improve the compound’s purity for structural studies?
- Methodological Answer :
- Solvent Selection : Recrystallize from ethanol/water mixtures (70:30 v/v) to exploit differential solubility .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes single-crystal growth .
- Additives : Use seed crystals or surfactants (e.g., CTAB) to control nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
